Clevidipine

Descripción general

Descripción

Clevidipine is a dihydropyridine L-type calcium channel blocker used primarily for the reduction of blood pressure when oral therapy is not feasible or desirable . It is highly selective for vascular smooth muscle and has minimal effects on myocardial contractility or cardiac conduction . This compound is administered intravenously and is known for its rapid onset and short duration of action .

Métodos De Preparación

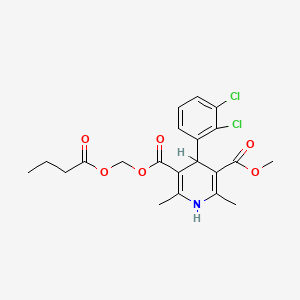

Clevidipine is synthesized through a multi-step process involving the esterification of 3-butyryloxymethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and reagents such as sodium bicarbonate (NaHCO3) . Industrial production methods focus on optimizing yield and purity through advanced chromatographic techniques .

Análisis De Reacciones Químicas

Clevidipine undergoes various chemical reactions, including hydrolysis and esterification . It is rapidly hydrolyzed by esterases in the blood and tissues, resulting in the formation of inactive metabolites . Common reagents used in these reactions include esterase enzymes and solvents like DMF . The major products formed from these reactions are the corresponding inactive acids .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Clevidipine is a third-generation dihydropyridine calcium channel blocker that selectively induces vasodilation in arterioles. It is administered intravenously and hydrolyzed rapidly by blood and extravascular tissue esterases, which allows for precise control over blood pressure without significant accumulation or dependence on hepatic or renal function .

Clinical Applications

-

Management of Severe Hypertension

- This compound is indicated for the treatment of severe hypertension, especially in emergencies where rapid blood pressure reduction is critical. It is effective in both preoperative and postoperative settings during cardiac surgery .

- Efficacy Data : In clinical trials, this compound demonstrated a mean reduction in mean arterial pressure of 31.2% compared to 11.2% with placebo (P < 0.001) during preoperative hypertension management .

-

Perioperative Use

- The drug has been extensively studied for its role in managing blood pressure during surgeries, particularly cardiac procedures. It helps maintain hemodynamic stability while allowing for quick adjustments to blood pressure levels .

- Case Study : A systematic review noted that this compound was associated with fewer adverse effects compared to other intravenous antihypertensives like sodium nitroprusside and nitroglycerin, making it a preferred choice in perioperative care .

-

Neurocritical Care

- Recent studies have explored the use of this compound in neurocritical patients, where maintaining optimal blood pressure is crucial for cerebral perfusion. The drug has shown potential advantages in controlling blood pressure without causing reflex tachycardia, which can be beneficial in patients already on beta-blockers .

- Research Findings : A systematic search identified that this compound effectively maintained target systolic blood pressure with minimal hypotension episodes compared to traditional therapies .

-

Acute Heart Failure

- This compound has also been investigated for its efficacy in patients with acute heart failure, where it may provide superior dyspnea relief compared to standard intravenous antihypertensives .

- Clinical Insights : Studies suggest that this compound does not significantly alter cardiac index, making it suitable for patients with compromised cardiac function .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antihypertensive agents based on various clinical studies:

| Agent | Mean Reduction in Blood Pressure | Adverse Effects | Comments |

|---|---|---|---|

| This compound | 31.2% (preoperative) | Minimal adverse effects | Effective in rapid control; preferred in surgeries |

| Sodium Nitroprusside | 10.5% (perioperative) | Higher incidence of hypotension | Risk of cyanide toxicity; less favorable |

| Nitroglycerin | 8.87 mm Hg.min/h | Significant side effects | Less effective than this compound |

| Nicardipine | Similar efficacy | Moderate adverse effects | Comparable but less rapid onset |

Mecanismo De Acción

Clevidipine works by selectively inhibiting L-type calcium channels in vascular smooth muscle cells . This inhibition prevents the influx of extracellular calcium, leading to the relaxation of smooth muscle cells and subsequent arterial dilation . The reduction in systemic vascular resistance results in a decrease in blood pressure without significantly affecting preload or cardiac output .

Comparación Con Compuestos Similares

Clevidipine is often compared to other calcium channel blockers like nicardipine and amlodipine . Unlike nicardipine, this compound has an ultra-short half-life due to its rapid hydrolysis by esterases . This makes it particularly useful for acute settings where rapid blood pressure control is needed . Other similar compounds include nifedipine and felodipine, but this compound’s unique pharmacokinetic profile sets it apart .

Actividad Biológica

Clevidipine is a novel, intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, particularly in perioperative settings. Its rapid onset and short half-life make it a unique option for clinicians aiming to achieve tight blood pressure control. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, safety profile, and efficacy based on diverse research findings.

Pharmacodynamics

This compound functions by selectively relaxing smooth muscle cells in small arteries, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. This mechanism is attributed to its ability to inhibit the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, thereby reducing contractility and promoting vasodilation .

Key Pharmacodynamic Properties:

- Class : Dihydropyridine calcium channel blocker.

- Mechanism : Inhibits calcium influx, resulting in vasodilation.

- Onset of Action : Rapid (within minutes).

- Half-Life : Approximately 1 minute due to rapid hydrolysis by esterases in blood and extravascular tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its rapid metabolism and elimination. Studies indicate that this compound has a triphasic elimination pattern with a significant portion of the drug cleared during the initial phase. The half-life varies across species, with values reported as follows:

- Human : 5.8 minutes (normal pseudocholinesterase activity), 9 minutes (deficient activity).

- Dog : 15.7 minutes.

- Rat : 0.6 minutes .

Table 1: this compound Half-Life Across Species

| Species | Half-Life (minutes) |

|---|---|

| Human | 5.8 (normal) / 9 (deficient) |

| Dog | 15.7 |

| Rat | 0.6 |

Safety Profile

This compound has been evaluated in numerous clinical trials for safety and tolerability. The ESCAPE trials, which focused on patients undergoing cardiac surgery, demonstrated that this compound was well-tolerated with a safety profile comparable to other antihypertensives like nitroglycerin and sodium nitroprusside .

Common Adverse Events (AEs):

In the ESCAPE-1 and ESCAPE-2 studies, common AEs reported included:

- Hypotension

- Headache

- Nausea

- Vomiting

These events were generally mild and transient, with no significant differences in serious AEs between this compound and comparator agents .

Efficacy Studies

This compound has shown significant efficacy in managing acute hypertension. In the ECLIPSE trials, this compound was compared with nitroglycerin and sodium nitroprusside for perioperative blood pressure control.

Key Findings from ECLIPSE Trials:

- Treatment Success Rate : 92.5% of patients achieved a ≥15% reduction in systolic blood pressure within 30 minutes of administration.

- Comparison with Other Agents : this compound was more effective than nitroglycerin (P=0.0006) and sodium nitroprusside (P=0.003) in maintaining blood pressure within a predefined range .

Table 2: Efficacy Outcomes of this compound vs Comparators

| Outcome Measure | This compound | Nitroglycerin | Sodium Nitroprusside |

|---|---|---|---|

| Treatment Success Rate | 92.5% | N/A | N/A |

| Incidence of Myocardial Infarction | Similar | Similar | Higher |

| Blood Pressure Control | Superior | Inferior | Inferior |

Case Studies

Several case studies have highlighted the practical application of this compound in clinical settings:

-

Case Study - Cardiac Surgery :

A study involving patients undergoing coronary artery bypass grafting found that this compound effectively controlled perioperative hypertension without increasing adverse events compared to traditional agents . -

Case Study - Intracerebral Hemorrhage :

In a cohort of patients with intracerebral hemorrhage, this compound was utilized to manage severe hypertension effectively while minimizing fluctuations in blood pressure .

Propiedades

IUPAC Name |

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.